7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Description
Properties
IUPAC Name |
7-chloro-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBAUPGJYPQTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile involves the cyclization of appropriately substituted o-phenylenediamine derivatives with cyanogen bromide or related cyanating agents under controlled conditions.
- Starting Material: 4-chloro-1,2-phenylenediamine
- Reagent: Cyanogen bromide (BrCN)
- Solvent: Acetonitrile or similar polar aprotic solvents
- Conditions: Elevated temperature, presence of a base to facilitate cyclization
- Mechanism: The amino groups of 4-chloro-1,2-phenylenediamine react with cyanogen bromide, leading to the formation of an intermediate which undergoes intramolecular cyclization to form the benzimidazole ring with a nitrile substituent at the 5-position.
This method is favored due to its straightforward approach and relatively high yields of the target compound.
Alternative Synthetic Approaches
While the cyanogen bromide method is the most documented, other synthetic routes include:
- Cyclization with formic acid derivatives: This method is more common for benzimidazole synthesis without nitrile substitution but can be adapted with suitable nitrile sources.
- Use of other cyanating agents: Alternative cyanide sources such as sodium cyanide or cyanogen chloride under specific conditions may be employed, though these are less common due to safety and selectivity concerns.
Industrial Production Methods
Industrial synthesis of this compound is less extensively documented in open literature but is generally considered to be an upscaled version of the laboratory methods with process optimizations:
- Continuous Flow Reactors: To improve reaction control, yield, and safety, continuous flow chemistry is likely employed for handling toxic reagents like cyanogen bromide.
- Automated Synthesis Systems: Automation allows precise control over reaction parameters, minimizing by-products and enhancing purity.
- Catalyst and Solvent Optimization: Selection of appropriate bases and solvents to maximize conversion efficiency and facilitate downstream purification.
These industrial adaptations aim to increase scalability, reduce reaction times, and ensure consistent product quality.
Reaction Conditions Summary Table
| Parameter | Typical Laboratory Conditions | Industrial Considerations |
|---|---|---|
| Starting Material | 4-chloro-1,2-phenylenediamine | Same, sourced in bulk |
| Cyanating Agent | Cyanogen bromide | Cyanogen bromide or alternatives with safety |
| Solvent | Acetonitrile or polar aprotic solvents | Optimized solvents for flow systems |
| Temperature | Elevated (e.g., reflux or 50-80°C) | Controlled heating with continuous monitoring |
| Reaction Time | Several hours (2-6 h) | Reduced via flow chemistry |
| Base | Mild bases (e.g., triethylamine) | Optimized for yield and purity |
| Purification | Crystallization, chromatography | Scalable crystallization or extraction |
Research Findings and Analysis
- The presence of the electron-withdrawing chlorine and nitrile groups significantly influences the reactivity of the benzimidazole ring, making the cyclization step efficient under mild conditions.
- The nitrile group at the 5-position is introduced during the cyclization step via cyanogen bromide, which acts both as a cyanating and cyclizing agent.
- Reaction yields in laboratory settings are generally high (often exceeding 70%), with purity levels above 95% achievable after purification.
- Substitution reactions on the chlorine atom are feasible post-synthesis, allowing derivatization for pharmaceutical applications.
- Safety considerations are paramount due to the toxicity of cyanogen bromide, necessitating careful handling and process controls, especially at scale.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Solvent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Cyanogen Bromide Cyclization | 4-chloro-1,2-phenylenediamine | Cyanogen bromide, base | Acetonitrile | Elevated temp, reflux | High yield, direct nitrile introduction | Toxic reagents, safety concerns |
| Formic Acid Cyclization (Adapted) | 4-chloro-1,2-phenylenediamine | Formic acid, cyanide source | Polar solvents | Reflux | Simpler reagents | Less direct, lower selectivity |
| Industrial Continuous Flow | Same as lab | Same or optimized reagents | Optimized solvents | Controlled temp, flow | Scalable, safer handling | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzoimidazole derivatives .
Scientific Research Applications
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Substituent Position : Chlorine at position 7 (target compound) vs. position 2 (e.g., ) alters electronic distribution and steric effects, impacting binding affinity in biological targets.
- Nitrile Group Stability : The nitrile at position 5 is conserved across derivatives, suggesting its critical role in hydrogen bonding or dipole interactions .
- Synthetic Efficiency : High yields (e.g., 97% for 1-(4-isopropoxyphenyl) derivative ) correlate with electron-donating substituents enhancing reaction kinetics.
Physicochemical Properties
Table 2: Predicted and Experimental Physicochemical Data
Key Observations :
- Chlorine vs. Methyl Substitution : The chloro-substituted derivatives exhibit higher boiling points and similar pKa values compared to methylated analogs, likely due to increased molecular polarity .
Key Observations :
Biological Activity
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological mechanisms, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound contains a benzimidazole core, which is known for its versatile biological activity. The imidazole ring contributes to its amphoteric nature, allowing it to interact with various biochemical pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar to other imidazole derivatives, this compound may inhibit tubulin polymerization, affecting cell division and proliferation .
- DNA Interaction : Studies suggest that benzimidazole derivatives can bind to DNA, potentially interfering with replication and transcription processes .
- Targeting Specific Enzymes : The compound has been identified as a potential inhibitor of human topoisomerase I, an enzyme crucial for DNA relaxation during replication .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Sensitivity : The compound demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468, indicating potent antiproliferative effects .
- Mechanisms of Action : It induces apoptosis in cancer cells by increasing pro-apoptotic markers such as caspase-3 while decreasing anti-apoptotic markers like Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : In studies involving Mycobacterium tuberculosis, derivatives similar to this compound have shown promising results with IC50 values as low as 2.32 μM .
- Broad-Spectrum Activity : Imidazole derivatives are known for their antibacterial and antifungal activities, which may extend to this compound as well .
Case Studies
Several studies have highlighted the efficacy of this compound and related compounds:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Data Table: Biological Activity Summary
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives suggests good solubility and bioavailability, which are crucial for their therapeutic potential. The compound's amphoteric nature aids in its absorption and distribution within biological systems.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile in laboratory settings?
- Methodological Answer :
- Preventive Measures : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in a dry, ventilated area away from heat, ignition sources, and incompatible substances (e.g., strong oxidizers) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. Avoid aqueous solutions to prevent hydrolysis or unintended reactions .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopic Techniques : Use -NMR to verify aromatic proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and -NMR to identify nitrile (C≡N) and chloro-substituted carbons .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 208.1) and isotopic patterns consistent with chlorine (3:1 ratio for /) .
- Elemental Analysis : Validate empirical formulas (e.g., CHClN) with combustion analysis, targeting <0.3% deviation from theoretical values .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives for bioactivity studies?
- Methodological Answer :
- Reaction Parameter Screening : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C or CuI) to improve yields. For example, cyclization of 4-chloro-2-nitroaniline precursors under reflux with KCO in DMF achieves >75% yield .
- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure products. Monitor purity via HPLC (C18 column, λ = 254 nm) .
- Functionalization : Introduce substituents (e.g., amino or alkyl groups) at the 1H-imidazole position via nucleophilic substitution, validated by -NMR shifts .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Comparative Spectral Libraries : Cross-reference experimental IR and NMR data with databases like NIST Chemistry WebBook to identify misassignments (e.g., distinguishing nitrile vs. carbonyl peaks) .
- Tautomerism Analysis : For tautomeric mixtures (e.g., imidazole vs. benzimidazole forms), use variable-temperature NMR or computational DFT calculations to assess equilibrium states .
- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen environments in ambiguous mass spectra .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
- Methodological Answer :
- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC values. Compare results with structural analogs (e.g., 5-Chloro-2-phenyl-1H-imidazole derivatives) to establish SAR trends .
- Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation rates under aerobic conditions. Monitor intermediates via LC-MS/MS .
- Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation and persistence, validated against experimental data .
Q. How can computational tools enhance the design of this compound-based kinase inhibitors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen binding affinities for targets like EGFR. Prioritize derivatives with docking scores <−8.0 kcal/mol and hydrogen bonding to catalytic lysine residues (e.g., Lys721 in EGFR) .
- ADMET Prediction : Employ SwissADME to optimize logP (1–3) and BBB permeability. Eliminate compounds with Pan-Assay Interference Compounds (PAINS) alerts .
- MD Simulations : Run 100-ns GROMACS simulations to assess ligand-protein stability, focusing on RMSD (<2.0 Å) and binding free energies (MM-PBSA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
